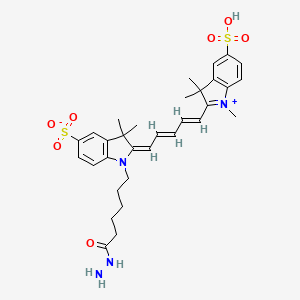

Sulfo-Cy5 hydrazide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C32H40N4O7S2 |

|---|---|

Molecular Weight |

656.8 g/mol |

IUPAC Name |

(2E)-1-(6-hydrazinyl-6-oxohexyl)-3,3-dimethyl-2-[(2E,4E)-5-(1,3,3-trimethyl-5-sulfoindol-1-ium-2-yl)penta-2,4-dienylidene]indole-5-sulfonate |

InChI |

InChI=1S/C32H40N4O7S2/c1-31(2)24-20-22(44(38,39)40)15-17-26(24)35(5)28(31)12-8-6-9-13-29-32(3,4)25-21-23(45(41,42)43)16-18-27(25)36(29)19-11-7-10-14-30(37)34-33/h6,8-9,12-13,15-18,20-21H,7,10-11,14,19,33H2,1-5H3,(H2-,34,37,38,39,40,41,42,43) |

InChI Key |

UXHHBJOLTZIDLS-UHFFFAOYSA-N |

Isomeric SMILES |

CC1(C2=C(C=CC(=C2)S(=O)(=O)O)[N+](=C1/C=C/C=C/C=C/3\C(C4=C(N3CCCCCC(=O)NN)C=CC(=C4)S(=O)(=O)[O-])(C)C)C)C |

Canonical SMILES |

CC1(C2=C(C=CC(=C2)S(=O)(=O)O)[N+](=C1C=CC=CC=C3C(C4=C(N3CCCCCC(=O)NN)C=CC(=C4)S(=O)(=O)[O-])(C)C)C)C |

Origin of Product |

United States |

Foundational & Exploratory

Sulfo-Cy5 Hydrazide: An In-depth Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of Sulfo-Cy5 hydrazide, a fluorescent dye crucial for the specific labeling and analysis of biomolecules. Tailored for researchers, scientists, and drug development professionals, this document details the dye's mechanism of action, presents its key quantitative data, and offers detailed experimental protocols for its application in glycoprotein labeling, flow cytometry, and fluorescence microscopy.

Introduction to this compound

This compound is a highly water-soluble, far-red fluorescent dye that belongs to the cyanine dye family.[1][] Its key feature is a hydrazide functional group (-NH-NH2) that specifically reacts with aldehyde or ketone groups to form a stable hydrazone bond.[3] This reactivity makes it an excellent tool for labeling biomolecules that either naturally contain or can be modified to present these carbonyl groups.

The "Sulfo" prefix indicates the presence of sulfonate groups, which impart high water solubility to the dye molecule.[3] This is a significant advantage in biological applications as it allows for labeling reactions to be performed in aqueous buffers without the need for organic co-solvents, which can be detrimental to the structure and function of proteins.[3]

The core of its utility lies in a two-step process for labeling glycoproteins:

-

Oxidation: The cis-diol groups present in the sugar moieties (like sialic acids) of glycoproteins are gently oxidized using sodium periodate (NaIO₄). This reaction cleaves the bond between the two hydroxyl-bearing carbons and converts them into reactive aldehyde groups.

-

Hydrazone Formation: The hydrazide group of Sulfo-Cy5 then nucleophilically attacks the newly formed aldehydes, resulting in the formation of a stable covalent hydrazone linkage. This attaches the fluorescent dye specifically to the carbohydrate portions of the glycoprotein.

This site-specific labeling approach is particularly advantageous as it often targets glycosylation sites that are distal to the protein's active or binding domains, thereby preserving its biological function.

Core Properties and Quantitative Data

The spectral properties of Sulfo-Cy5 make it well-suited for various fluorescence-based applications, including fluorescence microscopy and flow cytometry. Its emission in the far-red region of the spectrum minimizes interference from cellular autofluorescence, leading to a high signal-to-noise ratio.

| Property | Value | Reference(s) |

| Excitation Maximum (λex) | ~646 nm | |

| Emission Maximum (λem) | ~662 nm | |

| Extinction Coefficient | 250,000 cm⁻¹M⁻¹ | |

| Quantum Yield (Φ) | ~0.2 | |

| Molecular Weight | ~656.83 g/mol | |

| Solubility | High in water and polar organic solvents (DMSO, DMF) |

Detailed Experimental Protocols

Labeling of Cell Surface Glycoproteins with this compound

This protocol describes the labeling of glycoproteins on the surface of live cells.

Materials:

-

Cells of interest (suspension or adherent)

-

This compound

-

Sodium periodate (NaIO₄)

-

Phosphate-Buffered Saline (PBS), pH 6.5 and pH 7.4, ice-cold

-

Quenching Solution (e.g., 10 mM glycerol in PBS)

-

Anhydrous DMSO (for preparing dye stock solution)

-

FACS Buffer (PBS with 2% Fetal Bovine Serum and 1 mM EDTA)

-

Microcentrifuge tubes

-

Refrigerated centrifuge

Procedure:

-

Cell Preparation:

-

For suspension cells, harvest by centrifugation (300-400 x g for 5 minutes at 4°C) and wash twice with ice-cold PBS, pH 7.4.

-

For adherent cells, gently detach using a non-enzymatic method (e.g., cell scraper or EDTA-based buffer), then wash as for suspension cells.

-

Perform a cell count and ensure viability is >95%.

-

Resuspend the cell pellet in ice-cold PBS, pH 6.5 to a concentration of 1 x 10⁷ cells/mL.

-

-

Oxidation of Sialoglycans:

-

Prepare a fresh 2 mM solution of NaIO₄ in ice-cold PBS, pH 6.5. Protect from light.

-

To 100 µL of the cell suspension (1 x 10⁶ cells), add 100 µL of the 2 mM NaIO₄ solution for a final concentration of 1 mM.

-

Incubate on ice for 15 minutes in the dark.

-

-

Quenching:

-

Add 1 mL of ice-cold Quenching Solution to the cells to stop the oxidation reaction.

-

Incubate on ice for 5 minutes.

-

Pellet the cells by centrifugation (300-400 x g for 5 minutes at 4°C) and discard the supernatant.

-

-

Labeling with this compound:

-

Wash the cells twice with ice-cold PBS, pH 7.4 to remove residual quenching reagent.

-

Prepare a working solution of this compound in PBS, pH 7.4. If a stock solution in DMSO is used, ensure the final DMSO concentration does not exceed 1-2%. A typical starting concentration for the hydrazide probe is 10-50 µM.

-

Resuspend the cell pellet in the this compound solution.

-

Incubate for 30-60 minutes at room temperature, protected from light.

-

-

Final Washes:

-

Pellet the cells and discard the labeling solution.

-

Wash the cells three times with 1 mL of FACS Buffer to remove unreacted dye.

-

The labeled cells are now ready for downstream analysis.

-

Analysis of Labeled Cells by Flow Cytometry

Procedure:

-

Resuspend the final cell pellet from the labeling protocol in 500 µL of FACS Buffer.

-

Transfer the cell suspension to a flow cytometry tube.

-

Acquire data on a flow cytometer equipped with a laser for excitation near 640 nm (e.g., a red laser) and an emission filter appropriate for Cy5 (typically around 660/20 nm).

-

Include appropriate controls:

-

Unlabeled cells (no oxidation, no dye).

-

Cells treated with NaIO₄ only (no dye).

-

Cells treated with this compound only (no oxidation).

-

Visualization of Labeled Cells by Fluorescence Microscopy

Procedure:

-

After the final wash step in the labeling protocol, resuspend the cells in an appropriate imaging buffer.

-

Seed the cells onto a glass-bottom dish or slide suitable for microscopy.

-

Allow the cells to adhere if necessary.

-

Image the cells using a fluorescence microscope equipped with a Cy5 filter set (excitation ~620-640 nm, emission ~660-680 nm).

-

Acquire images and analyze the localization of the fluorescent signal, which corresponds to the location of the labeled glycoproteins.

Visualizations: Signaling Pathways and Experimental Workflows

To aid in the understanding of the processes described, the following diagrams have been generated using Graphviz.

References

Sulfo-Cy5 hydrazide chemical structure and properties

An In-Depth Technical Guide to Sulfo-Cy5 Hydrazide: Structure, Properties, and Applications

Introduction

This compound is a water-soluble, far-red fluorescent dye widely utilized in biological and biomedical research for the labeling and detection of biomolecules.[1] As a sulfonated derivative of the popular Cyanine5 (Cy5) dye, it possesses two negatively charged sulfo groups that confer excellent water solubility, making it ideal for bioconjugation reactions in aqueous environments without the need for organic co-solvents.[2][3][4][5] This guide provides a comprehensive overview of the chemical structure, properties, and core applications of this compound, with a focus on its utility for researchers, scientists, and drug development professionals.

Chemical Structure and Properties

This compound is characterized by the classic polymethine chain flanked by two indoline rings, which is responsible for its spectral properties. The key features are the addition of sulfonate groups for water solubility and a terminal hydrazide group for reactivity. The hydrazide functional group enables the dye to react specifically with carbonyl groups (aldehydes and ketones) to form stable hydrazone linkages.

Physicochemical Properties

The key physical and chemical properties of this compound are summarized in the table below. Its high water solubility is a significant advantage for labeling sensitive biological samples like proteins and antibodies.

| Property | Value | Reference(s) |

| Appearance | Dark blue solid | |

| Molecular Formula | C₃₂H₄₀N₄O₇S₂ | |

| Molecular Weight | 656.83 g/mol | |

| CAS Number | 2055138-61-7 | |

| Solubility | Very good in water; good in DMF and DMSO |

Fluorescent Properties

Sulfo-Cy5 is known for its bright fluorescence, high photostability, and a large extinction coefficient, making it a highly sensitive label for various applications. Its emission in the far-red spectrum is advantageous for biological imaging, as it minimizes interference from cellular autofluorescence.

| Property | Value | Reference(s) |

| Excitation Maximum (λex) | ~646 nm | |

| Emission Maximum (λem) | ~662 nm | |

| Molar Extinction Coefficient (ε) | 271,000 L⋅mol⁻¹⋅cm⁻¹ | |

| Fluorescence Quantum Yield (Φ) | 0.28 | |

| Stokes Shift | ~16 nm | |

| Correction Factor (CF₂₆₀) | 0.04 | |

| Correction Factor (CF₂₈₀) | 0.04 |

Reaction Chemistry: Labeling of Carbonyl Groups

The primary application of this compound is the covalent labeling of molecules containing aldehyde or ketone functionalities. The hydrazide group undergoes a nucleophilic addition-elimination reaction with the carbonyl group to form a stable hydrazone bond. This reaction is efficient and can be performed in aqueous conditions, which is critical for maintaining the integrity of biomolecules like antibodies and proteins.

Caption: Reaction of this compound with an aldehyde to form a stable hydrazone.

Experimental Protocols and Methodologies

This compound is particularly useful for labeling glycoproteins, where cis-diol groups within the sugar moieties can be oxidized to generate reactive aldehyde groups.

Protocol: Labeling of Glycoproteins via Periodate Oxidation

This protocol outlines the general steps for labeling glycoproteins with this compound after creating aldehyde groups through sodium periodate oxidation.

1. Materials and Reagents:

-

Glycoprotein solution (e.g., 1-5 mg/mL in PBS)

-

This compound

-

Sodium meta-periodate (NaIO₄) solution (freshly prepared, e.g., 20 mM in water)

-

Reaction Buffer (e.g., 100 mM sodium acetate, pH 5.5)

-

Quenching solution (e.g., 1 M glycerol or ethylene glycol)

-

Purification column (e.g., size-exclusion chromatography, SEC)

2. Experimental Procedure:

-

Oxidation of Glycoprotein:

-

Dissolve the glycoprotein in the reaction buffer.

-

Add the freshly prepared sodium periodate solution to the glycoprotein solution. A typical molar ratio is 10-20 fold excess of periodate to protein.

-

Incubate the reaction in the dark at 4°C for 30-60 minutes.

-

Quench the excess periodate by adding a quenching solution and incubating for 10 minutes.

-

Remove excess periodate and byproducts by buffer exchange using a desalting column equilibrated with the reaction buffer (pH 5.5).

-

-

Labeling with this compound:

-

Dissolve this compound in water or DMSO to prepare a stock solution (e.g., 10 mM).

-

Add the this compound stock solution to the oxidized glycoprotein solution. A 20-50 fold molar excess of dye to protein is a common starting point.

-

Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C, protected from light.

-

-

Purification of the Conjugate:

-

Remove unreacted, free this compound from the labeled glycoprotein conjugate.

-

Size-exclusion chromatography (e.g., a PD-10 or Sephadex G-25 column) is commonly used. Equilibrate the column with the desired storage buffer (e.g., PBS, pH 7.4).

-

Apply the reaction mixture to the column. The labeled protein will elute in the void volume, while the smaller, unbound dye molecules will be retained and elute later.

-

Collect the colored fractions corresponding to the labeled protein.

-

3. Characterization:

-

Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and 646 nm (for Sulfo-Cy5). The DOL can be calculated using the Beer-Lambert law, applying the correction factor for the dye's absorbance at 280 nm.

Caption: Workflow for labeling glycoproteins with this compound.

Applications in Research and Development

The high water solubility and specific reactivity of this compound make it a versatile tool for numerous applications:

-

Glycoprotein and Antibody Labeling: The most common application is the site-specific labeling of glycoproteins and antibodies on their carbohydrate moieties after periodate oxidation. This preserves the antigen-binding sites of antibodies, which can be compromised when targeting amine groups.

-

Fluorescence Microscopy and Flow Cytometry: Sulfo-Cy5 labeled biomolecules are used as probes for high-contrast imaging of cellular structures and for precise cell sorting and analysis in flow cytometry.

-

Molecular Probes: It can be used to create fluorescent probes for studying biomolecular interactions in various bioanalytical assays.

-

Labeling of Oxidized Proteins: Proteins damaged by oxidative stress can generate carbonyl groups, which can then be specifically detected and quantified using this compound.

Storage and Handling

For long-term stability, this compound should be stored at -20°C in the dark and desiccated. When preparing stock solutions, it is advisable to use high-quality anhydrous solvents like DMSO or DMF, or directly in an aqueous buffer if used immediately. Stock solutions should also be stored at -20°C or -80°C and protected from light and moisture. Transportation can be done at room temperature for short periods (up to 3 weeks).

References

An In-depth Technical Guide to Sulfo-Cy5 Hydrazide: Properties, Protocols, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Sulfo-Cy5 hydrazide, a water-soluble, far-red fluorescent dye. It is designed to equip researchers with the essential knowledge to effectively utilize this versatile tool in their experimental workflows, particularly for the labeling and detection of biomolecules.

Core Properties of this compound

This compound is a derivative of the popular Cyanine5 dye, modified with two sulfonate groups and a hydrazide reactive group. The sulfonate moieties confer excellent water solubility, making it ideal for labeling biological macromolecules in aqueous environments without the need for organic co-solvents.[1][2] The hydrazide group provides a specific reactive handle for covalently labeling molecules containing aldehyde or ketone functionalities.[1][3]

Spectroscopic Characteristics

The fluorescence properties of this compound make it well-suited for a wide range of applications in fluorescence microscopy, flow cytometry, and other fluorescence-based assays. It exhibits a strong absorption in the red region of the visible spectrum and emits in the far-red, a spectral space often characterized by low autofluorescence from biological samples.

The key spectroscopic data for this compound are summarized in the table below.

| Property | Value | Reference(s) |

| Excitation Maximum (λex) | ~646 nm | [1] |

| Emission Maximum (λem) | ~662 nm | |

| Molar Extinction Coefficient (ε) | ~271,000 cm⁻¹M⁻¹ | |

| Fluorescence Quantum Yield (Φ) | ~0.28 |

Biomolecule Labeling with this compound

The primary application of this compound is the covalent labeling of biomolecules that possess or can be modified to contain aldehyde or ketone groups. This is particularly useful for the site-specific labeling of glycoproteins.

Chemical Reaction

The labeling reaction involves the formation of a stable hydrazone bond between the hydrazide group of the dye and a carbonyl group on the target molecule. This reaction is efficient in aqueous conditions.

Caption: Chemical reaction of this compound with a biomolecule.

Experimental Protocols

A common application of this compound is the labeling of glycoproteins. This is typically achieved by first oxidizing the cis-diol groups in the sugar moieties of the glycoprotein to generate reactive aldehydes, followed by reaction with the hydrazide dye.

Glycoprotein Labeling Protocol

This protocol provides a general framework for the labeling of glycoproteins with this compound. Optimization may be required for specific proteins and experimental setups.

Materials:

-

Glycoprotein of interest

-

This compound

-

Sodium periodate (NaIO₄)

-

Reaction Buffer: 0.1 M Sodium Acetate, pH 5.5

-

Quenching Solution: 1 M Glycerol

-

Purification column (e.g., Sephadex G-25)

-

Anhydrous DMSO or DMF (for dye stock solution)

Procedure:

-

Glycoprotein Preparation:

-

Dissolve the glycoprotein in the Reaction Buffer to a final concentration of 1-5 mg/mL.

-

-

Oxidation:

-

Prepare a fresh solution of 20 mM sodium periodate in the Reaction Buffer.

-

Add an equal volume of the sodium periodate solution to the glycoprotein solution.

-

Incubate the reaction for 20-30 minutes at 4°C in the dark.

-

-

Quenching:

-

Add glycerol to a final concentration of 10 mM to quench the excess sodium periodate.

-

Incubate for 5 minutes at 4°C.

-

-

Purification of Oxidized Glycoprotein:

-

Remove excess reagents by desalting or dialysis against the Reaction Buffer.

-

-

Dye Preparation:

-

Dissolve this compound in anhydrous DMSO or DMF to create a 10-20 mM stock solution.

-

-

Conjugation:

-

Add a 50-100 fold molar excess of the this compound stock solution to the oxidized glycoprotein solution.

-

Incubate the reaction for 2 hours at room temperature in the dark with gentle stirring.

-

-

Final Purification:

-

Remove unconjugated dye by gel filtration or dialysis.

-

Caption: Experimental workflow for glycoprotein labeling.

Applications in Research and Drug Development

The ability to specifically label glycoproteins and other carbonyl-containing molecules makes this compound a valuable tool in various research areas:

-

Glycoprotein analysis: Studying the structure, function, and localization of glycoproteins.

-

Cell surface labeling: Visualizing and tracking cell surface glycoproteins in living cells.

-

Antibody labeling: Site-specific labeling of antibodies on their glycosylated Fc region, preserving antigen-binding activity.

-

Drug delivery: Conjugating therapeutic agents to targeting moieties like antibodies or other proteins.

Storage and Handling

This compound should be stored at -20°C in the dark and protected from moisture. Stock solutions in anhydrous DMSO or DMF can be stored at -20°C for short periods. For aqueous stock solutions, it is recommended to prepare them fresh and use them promptly.

References

An In-depth Technical Guide to the Core Principle of Sulfo-Cy5 Hydrazide Aldehyde Reactivity

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical principles and practical applications of Sulfo-Cy5 hydrazide for the fluorescent labeling of aldehydes. It is intended to equip researchers with the foundational knowledge required for the successful design and execution of bioconjugation experiments utilizing this versatile probe.

Core Principle: Hydrazone Bond Formation

The fundamental principle behind the reactivity of this compound with aldehydes lies in the formation of a covalent hydrazone bond. This reaction is a specific instance of a broader class of reactions between a hydrazine derivative and a carbonyl compound (aldehyde or ketone).

The reaction proceeds via a nucleophilic addition mechanism. The nitrogen atom of the hydrazide group in Sulfo-Cy5 acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. This is followed by a dehydration step, resulting in the formation of a stable carbon-nitrogen double bond, which constitutes the hydrazone linkage. This reaction is highly specific for aldehydes and ketones, making this compound a valuable tool for targeted labeling in complex biological samples.

The reaction is reversible and its rate is significantly influenced by pH. Generally, acidic conditions (pH 4-6) favor the reaction by protonating the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon. However, at very low pH, the hydrazide nitrogen can become protonated, reducing its nucleophilicity and slowing the reaction.[1]

The Sulfo-Cy5 Moiety: A Powerful Fluorescent Reporter

Sulfo-Cy5 is a member of the cyanine dye family, known for its exceptional brightness and photostability in the far-red region of the spectrum (excitation maximum ~646 nm, emission maximum ~662 nm).[2][3] The inclusion of sulfonate (-SO3-) groups confers high water solubility to the molecule, which is a significant advantage for biological applications as it minimizes the need for organic co-solvents that can be detrimental to protein structure and function.[4][5] The far-red fluorescence of Sulfo-Cy5 is particularly advantageous for biological imaging due to reduced autofluorescence from cells and tissues in this spectral range.

Quantitative Data on Hydrazone Bond Formation

While specific kinetic data for the reaction of this compound with various aldehydes is not extensively published, the general principles of hydrazone formation kinetics are well-established. The reaction rate is influenced by several factors:

-

pH: The optimal pH for hydrazone formation is typically in the mildly acidic range (pH 4.5-5.5).

-

Reactant Structure: The electronic properties of the aldehyde and the hydrazide play a crucial role. Electron-withdrawing groups on the aldehyde can increase the electrophilicity of the carbonyl carbon and accelerate the reaction.

-

Catalysis: The reaction can be catalyzed by nucleophilic catalysts such as aniline and its derivatives. These catalysts can accelerate the reaction rate by several orders of magnitude, especially at neutral pH.

Table 1: Factors Influencing Hydrazone Formation Rate

| Factor | Effect on Reaction Rate | Optimal Condition/Trend | Citation(s) |

| pH | Rate is pH-dependent | Mildly acidic (pH 4.5-5.5) | |

| Aldehyde Structure | Electron-withdrawing groups accelerate the reaction | Aromatic aldehydes with electron-withdrawing substituents react faster | |

| Catalysts | Aniline and its derivatives significantly increase the rate | Presence of aniline or substituted anilines |

Table 2: Stability of the Hydrazone Bond

The stability of the resulting hydrazone bond is also pH-dependent. The bond is generally stable at neutral and physiological pH but is susceptible to hydrolysis under acidic conditions. This pH-dependent stability is a key feature that is exploited in drug delivery systems designed for release in the acidic environment of endosomes or lysosomes.

| pH Condition | Stability | Implication | Citation(s) |

| Neutral (pH ~7.4) | Generally stable | Suitable for labeling and imaging under physiological conditions | |

| Acidic (pH < 6) | Prone to hydrolysis | Allows for pH-triggered release of the labeled molecule |

Experimental Protocols

The following are detailed methodologies for the labeling of glycoproteins, a common application of this compound. This process typically involves two main steps: the generation of aldehyde groups on the carbohydrate moieties of the glycoprotein, followed by the reaction with the hydrazide dye.

Generation of Aldehydes on Glycoproteins via Periodate Oxidation

This protocol describes the oxidation of cis-diol groups in the sugar residues of glycoproteins to create reactive aldehyde functionalities.

Materials:

-

Glycoprotein solution (e.g., antibody) in a suitable buffer (e.g., 0.1 M Sodium Acetate, pH 5.5)

-

Sodium meta-periodate (NaIO₄) solution (20 mM in 0.1 M Sodium Acetate, pH 5.5, freshly prepared and protected from light)

-

Desalting column (e.g., Sephadex G-25) or dialysis equipment

-

Quenching solution (e.g., 15% glycerol) (optional)

Procedure:

-

Prepare the glycoprotein solution at a concentration of approximately 5 mg/mL in 0.1 M sodium acetate buffer, pH 5.5.

-

Add an equal volume of the freshly prepared 20 mM sodium meta-periodate solution to the glycoprotein solution.

-

Incubate the reaction mixture for 5-30 minutes on ice or at room temperature, protected from light. The optimal time should be determined empirically.

-

To stop the reaction, you can add a quenching solution or proceed immediately to purification.

-

Remove the excess periodate and byproducts by passing the reaction mixture through a desalting column pre-equilibrated with the labeling buffer (e.g., 0.1 M Sodium Acetate, pH 5.5). Alternatively, dialysis against the same buffer can be performed.

Labeling of Oxidized Glycoproteins with this compound

This protocol details the conjugation of the hydrazide-functionalized dye to the generated aldehyde groups on the glycoprotein.

Materials:

-

Oxidized glycoprotein solution from the previous step.

-

This compound solution (e.g., 50 mM in DMSO).

-

Labeling Buffer (e.g., 0.1 M Sodium Acetate, pH 5.5 or 50-100 mM Sodium Phosphate, pH 7.0-7.5).

-

Purification equipment (e.g., desalting column, spin column, or HPLC).

Procedure:

-

To the purified oxidized glycoprotein solution, add the this compound stock solution. A typical starting point is a final concentration of 5-10 mM of the hydrazide reagent. The optimal molar ratio of dye to protein should be determined empirically.

-

Incubate the reaction mixture for 2 hours to overnight at room temperature with gentle mixing.

-

Purify the Sulfo-Cy5 labeled glycoprotein to remove unreacted dye. This can be achieved by gel filtration using a desalting column (e.g., Sephadex G-25) or a spin column. For higher purity, HPLC can be employed.

-

The purified conjugate should be stored at -20°C in the dark.

Visualizations

The following diagrams illustrate the key chemical reaction and a typical experimental workflow.

References

The Superior Performance of Water-Soluble Sulfo-Cy5 Hydrazide in Bioconjugation and Cellular Imaging

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate world of molecular biology and drug development, the precise labeling and visualization of biomolecules are paramount. The choice of a fluorescent probe can significantly impact the reliability and sensitivity of an experiment. Among the plethora of available dyes, the water-soluble Sulfo-Cy5 hydrazide has emerged as a superior choice for a wide range of applications, from glycoprotein labeling to in-vivo imaging. This technical guide delves into the core advantages of this compound, providing quantitative data, detailed experimental protocols, and visual workflows to empower researchers in their scientific endeavors.

Core Advantages of this compound

The key to this compound's exceptional performance lies in its unique chemical structure. As a sulfated derivative of the cyanine 5 dye, it possesses two negatively charged sulfo groups, which impart several distinct advantages over its non-sulfonated counterparts.[1]

Enhanced Water Solubility: The presence of sulfonate groups dramatically increases the hydrophilicity of the dye.[2] This high water solubility is a critical feature, as it allows for labeling reactions to be performed in aqueous buffers without the need for organic co-solvents like DMSO or DMF.[3][4] This is particularly beneficial when working with sensitive proteins that may be denatured by organic solvents.[5]

Reduced Aggregation: Non-sulfonated cyanine dyes have a tendency to aggregate in aqueous solutions, which can lead to fluorescence quenching and non-specific binding. The charged sulfonate groups in this compound minimize this aggregation, resulting in brighter, more stable fluorescence signals and improved signal-to-noise ratios.

High Reactivity and Specificity: The hydrazide functional group efficiently and specifically reacts with aldehyde and ketone groups to form stable hydrazone bonds. This reactivity is particularly useful for labeling glycoproteins, as the vicinal diols in their sugar moieties can be gently oxidized to create aldehydes. This site-specific labeling approach targets the glycan portions of proteins, leaving critical amino acid residues and the protein's binding sites unaffected.

Favorable Spectral Properties: Sulfo-Cy5 is a far-red fluorescent dye with an excitation maximum around 646 nm and an emission maximum at approximately 662 nm. This region of the spectrum is advantageous for biological imaging as it minimizes autofluorescence from cells and tissues, leading to a higher signal-to-noise ratio.

Quantitative Data Summary

The superior photophysical properties of Sulfo-Cy5 contribute to its robust performance in various applications. The following tables summarize the key quantitative data for Sulfo-Cy5 and provide a comparison with its non-sulfonated counterpart.

| Property | Value | Reference |

| Excitation Maximum (λmax) | ~646 nm | |

| Emission Maximum (λem) | ~662 nm | |

| Molar Extinction Coefficient (ε) | 271,000 cm⁻¹M⁻¹ | |

| Fluorescence Quantum Yield (Φ) | ~0.28 in aqueous buffer | |

| Molecular Weight | 656.83 g/mol |

Table 1: Photophysical Properties of this compound. This table outlines the key spectral and physical characteristics of the Sulfo-Cy5 fluorophore.

| Feature | Monosulfonated Cy5 | Trisulfonated Cy5 (representative of Sulfo-Cy5) | Advantage of Sulfonation | Reference |

| Water Solubility | Lower, often requires organic co-solvents | Significantly higher | Prevents aggregation, enabling reliable labeling in aqueous buffers. | |

| Aggregation | Prone to aggregation in aqueous solutions | Markedly reduced tendency to aggregate | Minimizes fluorescence quenching and non-specific binding for better signal-to-noise. | |

| Quantum Yield (Φ) | ~0.27 in PBS | Generally higher in aqueous buffers (up to 0.32) | Brighter fluorescence signal for enhanced sensitivity. |

Table 2: Comparison of Monosulfonated vs. Trisulfonated Cy5 Dyes. This table highlights the significant improvements in performance characteristics due to the increased sulfonation of the Cy5 core structure.

Key Experimental Protocols

The following sections provide detailed methodologies for common applications of this compound.

Protocol 1: Labeling of Cell Surface Glycoproteins

This protocol describes the labeling of glycoproteins on the surface of living cells.

Materials:

-

Cells of interest (suspension or adherent)

-

This compound

-

Sodium periodate (NaIO₄)

-

Phosphate Buffered Saline (PBS), pH 7.4

-

Anhydrous DMSO (if this compound is not pre-dissolved)

-

FACS Buffer (e.g., PBS with 2% Fetal Bovine Serum and 1 mM EDTA)

Procedure:

-

Cell Preparation:

-

For suspension cells, harvest by centrifugation.

-

For adherent cells, detach using a non-enzymatic method.

-

Wash cells twice with ice-cold PBS.

-

Resuspend cells in PBS at a concentration of 1 x 10⁶ cells/mL.

-

-

Oxidation:

-

Prepare a fresh 2 mM solution of sodium periodate in PBS.

-

Add an equal volume of the 2 mM sodium periodate solution to the cell suspension (final concentration of 1 mM).

-

Incubate on ice for 15-20 minutes, protected from light.

-

-

Quenching and Washing:

-

Wash the cells three times with ice-cold FACS buffer to remove unreacted periodate.

-

-

Labeling:

-

Prepare a 1 mM stock solution of this compound in water or DMSO.

-

Dilute the stock solution in PBS to a final working concentration of 10-50 µM.

-

Add the this compound solution to the cells.

-

Incubate for 30-60 minutes at room temperature, protected from light.

-

-

Final Washes and Analysis:

-

Wash the cells three times with FACS buffer.

-

Resuspend the final cell pellet in an appropriate buffer for downstream analysis (e.g., flow cytometry, fluorescence microscopy).

-

Protocol 2: Labeling of Purified Glycoproteins (e.g., Antibodies)

This protocol is for labeling isolated glycoproteins in solution.

Materials:

-

Purified glycoprotein (e.g., antibody) in a suitable buffer (e.g., PBS)

-

This compound

-

Sodium periodate (NaIO₄)

-

Reaction buffer (e.g., 0.1 M sodium acetate, pH 5.5)

-

Desalting column

Procedure:

-

Oxidation:

-

Dissolve the glycoprotein in the reaction buffer.

-

Add a freshly prepared solution of sodium periodate to a final concentration of 1-10 mM.

-

Incubate for 20-30 minutes at room temperature in the dark.

-

-

Purification:

-

Remove excess periodate using a desalting column equilibrated with the reaction buffer.

-

-

Labeling:

-

Prepare a stock solution of this compound.

-

Add the this compound to the oxidized glycoprotein solution. A molar excess of the dye is typically used.

-

Incubate for 2-4 hours at room temperature.

-

-

Final Purification:

-

Remove unreacted dye using a desalting column or dialysis.

-

The labeled glycoprotein is now ready for use.

-

Visualizing Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate key experimental workflows and signaling pathway concepts where this compound is a valuable tool.

Caption: Workflow for labeling purified glycoproteins with this compound.

Caption: Principle of FRET for studying protein-protein interactions.

Caption: Workflow for neuronal tracing using this compound.

References

Sulfo-Cy5 Hydrazide: An In-depth Technical Guide to Fluorescent Labeling of Biomolecules

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfo-Cy5 hydrazide is a water-soluble, far-red fluorescent dye that has emerged as a powerful tool for the specific labeling of biomolecules.[1][][3] Its utility lies in the hydrazide functional group, which reacts specifically with aldehyde and ketone moieties to form stable hydrazone bonds. This chemoselective ligation strategy allows for the precise covalent attachment of the bright and photostable Cy5 fluorophore to a variety of biomolecules, including glycoproteins, proteins with modified residues, and nucleic acids. The presence of sulfonate groups imparts excellent water solubility, enabling labeling reactions to be performed in aqueous buffers without the need for organic co-solvents, which is particularly advantageous for maintaining the native structure and function of sensitive biomolecules like proteins.[] This guide provides a comprehensive overview of this compound, including its chemical properties, detailed experimental protocols for labeling various biomolecules, and a guide for troubleshooting common issues.

Core Principles of this compound Labeling

The fundamental principle of this compound labeling is the reaction between the hydrazide group of the dye and a carbonyl group (aldehyde or ketone) on the target biomolecule. This reaction, which forms a stable covalent hydrazone bond, is most efficient under slightly acidic conditions, typically between pH 4.5 and 6.0.[4] The acidic environment catalyzes the reaction while ensuring the hydrazide remains sufficiently nucleophilic.

For biomolecules that do not naturally contain accessible aldehyde or ketone groups, these functionalities must be introduced prior to labeling. A common strategy for glycoproteins involves the mild oxidation of cis-diol groups in sugar residues with sodium periodate to generate aldehydes. For nucleic acids, aldehydes can be introduced by periodate oxidation of the 3'-terminal ribose in RNA or by partial depurination of DNA.

Quantitative Data

The following tables summarize the key quantitative properties of this compound and its conjugates.

Table 1: Physicochemical and Spectral Properties of this compound

| Property | Value | Reference |

| Molecular Weight | ~656.8 g/mol | |

| Excitation Maximum (λex) | ~646 nm | |

| Emission Maximum (λem) | ~662 nm | |

| Molar Extinction Coefficient (ε) at λex | ~271,000 cm⁻¹M⁻¹ | |

| Fluorescence Quantum Yield (Φ) (free dye) | ~0.28 | |

| Solubility | High in water and DMSO |

Table 2: Factors Influencing Labeling Efficiency and Performance

| Parameter | Optimal Range/Consideration | Rationale | Troubleshooting | Reference |

| pH | 4.5 - 6.0 for hydrazone formation | Balances hydrazide nucleophilicity and carbonyl activation. | Low labeling efficiency can occur at neutral or alkaline pH. | |

| Dye-to-Biomolecule Molar Ratio | 10:1 to 50:1 (empirical optimization needed) | A molar excess of the dye drives the reaction to completion. | Low ratios may result in incomplete labeling, while excessively high ratios can lead to background and purification challenges. | |

| Reaction Time | 2 hours to overnight (biomolecule dependent) | Allows for sufficient reaction completion. | Incomplete labeling may require longer incubation times. | |

| Temperature | Room temperature or 4°C | Room temperature generally provides a faster reaction rate, while 4°C can be used to maintain the stability of sensitive biomolecules. | Low temperatures will slow the reaction rate, potentially requiring longer incubation. | |

| Buffer Composition | Avoid primary amine-containing buffers (e.g., Tris, glycine) | Primary amines compete with the hydrazide for reaction with the carbonyl groups. | Use buffers such as MES, HEPES, or acetate. |

Visualization of Labeling Chemistry and Workflows

Chemical Reaction of this compound

The following diagram illustrates the reaction between this compound and an aldehyde-containing biomolecule to form a stable hydrazone linkage.

References

Sulfo-Cy5 Hydrazide: A Technical Guide to Quantum Yield and Photostability

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core photophysical properties of Sulfo-Cy5 hydrazide, a water-soluble, far-red fluorescent dye. This document focuses on its fluorescence quantum yield and photostability, offering quantitative data, detailed experimental methodologies, and visual representations of key processes to support its application in research and drug development.

Core Photophysical Properties of this compound

This compound is a derivative of the popular cyanine dye, Cy5, modified with sulfo-groups to enhance its water solubility and a hydrazide moiety for covalent labeling of biomolecules.[1] Its bright fluorescence and high photostability make it a valuable tool for a variety of applications, including fluorescence microscopy, flow cytometry, and in vivo imaging.[2]

Quantitative Data Summary

The key photophysical parameters of this compound and the related Sulfo-Cy5 dyes are summarized in the table below for easy comparison.

| Parameter | This compound | Sulfo-Cy5 Carboxylic Acid | General Sulfo-Cy5 Dyes |

| Excitation Maximum (λ_ex_) | ~646 nm[3][] | 646 nm | ~646 - 649 nm |

| Emission Maximum (λ_em) | ~662 nm | 661 nm | ~662 - 672 nm |

| Quantum Yield (Φ_F_) | 0.28 | 0.27 (in PBS, pH 7.4) | 0.28 |

| Molar Extinction Coefficient (ε) | Not explicitly stated | 128,825 M⁻¹cm⁻¹ (log ε = 5.11) | 271,000 M⁻¹cm⁻¹ |

| Fluorescence Lifetime (τ) | ~1 ns (for Cy5 in solution) | Not explicitly stated | Not explicitly stated |

| Photostability | High (qualitative) | High (qualitative) | High (qualitative) |

Experimental Protocols

Detailed methodologies for determining the quantum yield and assessing the photostability of fluorescent dyes like this compound are crucial for reproducible and accurate research.

Relative Quantum Yield Measurement

The fluorescence quantum yield of a sample is often determined relative to a well-characterized standard.

Principle: The quantum yield of an unknown sample is calculated by comparing its integrated fluorescence intensity and absorbance to that of a standard with a known quantum yield.

Materials:

-

Fluorometer

-

UV-Vis Spectrophotometer

-

Quartz cuvettes

-

This compound solution of unknown quantum yield

-

Standard dye solution with a known quantum yield in a similar spectral region (e.g., Nile Blue in methanol, Φ_F_ = 0.27)

-

Solvent (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)

Procedure:

-

Prepare a series of dilute solutions of both the this compound and the standard dye in the chosen solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.

-

Measure the absorbance spectra of all solutions using a UV-Vis spectrophotometer and determine the absorbance at the chosen excitation wavelength.

-

Measure the fluorescence emission spectra of all solutions using a fluorometer, ensuring the same excitation wavelength and instrument settings are used for both the sample and the standard.

-

Integrate the area under the emission spectra for both the sample and the standard.

-

Calculate the quantum yield of the this compound using the following equation:

Φ_sample_ = Φ_standard_ × (I_sample_ / I_standard_) × (A_standard_ / A_sample_) × (η_sample_² / η_standard_²)

Where:

-

Φ is the quantum yield

-

I is the integrated fluorescence intensity

-

A is the absorbance at the excitation wavelength

-

η is the refractive index of the solvent

-

Photostability Assessment

The photostability of a fluorophore is its ability to resist photodegradation or photobleaching upon exposure to light.

Principle: The photostability is assessed by measuring the decrease in fluorescence intensity over time while the sample is continuously illuminated.

Materials:

-

Fluorescence microscope or a fluorometer with a time-scan mode

-

Light source with controlled intensity (e.g., laser or arc lamp)

-

This compound solution or labeled sample

-

Solvent or mounting medium

Procedure:

-

Prepare the this compound sample and place it on the microscope stage or in the fluorometer.

-

Focus on a region of interest and acquire an initial fluorescence image or measurement (time = 0).

-

Continuously illuminate the sample with a constant and defined light intensity.

-

Acquire fluorescence images or measurements at regular time intervals over a prolonged period.

-

Quantify the fluorescence intensity of the region of interest for each time point.

-

Plot the normalized fluorescence intensity as a function of time. The rate of decay indicates the photostability. The data can often be fitted to an exponential decay function to determine a photobleaching half-life (t_1/2_).

Signaling Pathways and Logical Relationships

The hydrazide group of this compound provides a reactive handle for conjugation to biomolecules containing aldehyde or ketone functionalities. This is particularly useful for labeling glycoproteins, which can be oxidized to generate aldehydes, or for coupling to molecules with carboxyl groups via carbodiimide chemistry.

References

Sulfo-Cy5 Hydrazide: A Comprehensive Technical Guide for Advanced Biological Imaging

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core features and applications of Sulfo-Cy5 hydrazide, a superior far-red fluorescent dye, for advanced biological imaging. This document provides detailed quantitative data, experimental protocols, and visual workflows to empower researchers in leveraging this powerful tool for their scientific inquiries.

Core Features of this compound

This compound is a water-soluble derivative of the popular Cyanine5 (Cy5) dye, engineered for enhanced performance in aqueous environments typical of biological experiments.[1][2] Its key features make it an invaluable reagent for labeling and detecting a wide array of biomolecules.

High Water Solubility: The presence of two negatively charged sulfo groups significantly increases the hydrophilicity of the molecule, ensuring excellent solubility in water and common biological buffers.[1][3] This minimizes the need for organic co-solvents that can be detrimental to the structure and function of sensitive biomolecules like proteins and antibodies.[4]

Specificity for Aldehydes and Ketones: The hydrazide functional group provides high reactivity towards carbonyl groups (aldehydes and ketones). This allows for the specific labeling of biomolecules containing or engineered to contain these moieties. A primary application is the labeling of glycoproteins, where the cis-diol groups of sugar residues can be oxidized to generate aldehydes.

Far-Red Fluorescence: Sulfo-Cy5 exhibits strong fluorescence in the far-red region of the spectrum, which is advantageous for biological imaging. This spectral range minimizes interference from autofluorescence of biological samples, leading to a higher signal-to-noise ratio and enhanced sensitivity.

High Quantum Yield and Molar Extinction Coefficient: The dye possesses a high molar extinction coefficient and a good quantum yield, contributing to its bright fluorescent signal upon excitation.

Photostability: Sulfo-Cy5 demonstrates good photostability, allowing for longer exposure times during image acquisition with less signal degradation.

Quantitative Data

The following table summarizes the key quantitative properties of this compound, facilitating its integration into experimental designs.

| Property | Value | Reference |

| Excitation Maximum (λex) | ~646 nm | |

| Emission Maximum (λem) | ~662 nm | |

| Molar Extinction Coefficient (ε) | 271,000 cm⁻¹M⁻¹ | |

| Fluorescence Quantum Yield (Φ) | 0.28 | |

| Molecular Weight | 656.83 g/mol | |

| Formula | C₃₂H₄₀N₄O₇S₂ | |

| Solubility | Water, DMF, DMSO |

Experimental Protocols

This section provides detailed methodologies for key applications of this compound.

Glycoprotein Labeling

This protocol describes the site-specific labeling of glycoproteins by oxidizing their carbohydrate moieties to generate aldehyde groups, which then react with this compound.

Materials:

-

Glycoprotein solution (e.g., antibody at 1-10 mg/mL)

-

Sodium periodate (NaIO₄) solution (10-20 mM in 0.1 M sodium acetate buffer, pH 5.5)

-

Quenching solution (e.g., 10 mM glycerol or ethylene glycol)

-

This compound solution (10 mM in DMSO or water)

-

Reaction Buffer (0.1 M Sodium Acetate, pH 5.5)

-

Desalting column (e.g., Sephadex G-25) or dialysis equipment

-

Phosphate-Buffered Saline (PBS), pH 7.4

Procedure:

-

Oxidation of Glycoprotein:

-

Dissolve the glycoprotein in the Reaction Buffer.

-

Add freshly prepared sodium periodate solution to the glycoprotein solution at a final concentration of 1-10 mM.

-

Incubate the reaction on ice for 15-30 minutes in the dark.

-

Quench the reaction by adding the quenching solution and incubate for 5 minutes on ice.

-

Remove excess periodate and quenching reagent by passing the solution through a desalting column pre-equilibrated with the Reaction Buffer.

-

-

Labeling with this compound:

-

To the oxidized glycoprotein solution, add the this compound stock solution to achieve a 10- to 50-fold molar excess of the dye. The optimal ratio may require empirical determination.

-

Incubate the reaction for 2 hours to overnight at room temperature with gentle mixing, protected from light.

-

-

Purification of Labeled Glycoprotein:

-

Remove unconjugated this compound using a desalting column or by dialysis against PBS, pH 7.4.

-

Collect the fractions containing the labeled glycoprotein.

-

-

Characterization (Optional):

-

Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for protein) and ~646 nm (for Sulfo-Cy5).

-

Immunofluorescence Staining of Cells

This protocol outlines the use of this compound-labeled antibodies for indirect immunofluorescence staining of cultured cells.

Materials:

-

Cells grown on coverslips or in culture plates

-

Fixation buffer (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization buffer (e.g., 0.1-0.5% Triton X-100 in PBS)

-

Blocking buffer (e.g., 1-5% BSA in PBS)

-

Primary antibody (unlabeled)

-

This compound-labeled secondary antibody

-

Mounting medium (with or without DAPI)

-

PBS

Procedure:

-

Cell Fixation and Permeabilization:

-

Wash cells twice with PBS.

-

Fix the cells with fixation buffer for 10-20 minutes at room temperature.

-

Wash the cells three times with PBS for 5 minutes each.

-

If the target antigen is intracellular, permeabilize the cells with permeabilization buffer for 5-10 minutes at room temperature.

-

Wash the cells three times with PBS for 5 minutes each.

-

-

Blocking:

-

Incubate the cells with blocking buffer for 30-60 minutes at room temperature to reduce non-specific antibody binding.

-

-

Primary Antibody Incubation:

-

Dilute the primary antibody to its optimal concentration in blocking buffer.

-

Incubate the cells with the diluted primary antibody for 1-2 hours at room temperature or overnight at 4°C.

-

Wash the cells three times with PBS for 5 minutes each.

-

-

Secondary Antibody Incubation:

-

Dilute the this compound-labeled secondary antibody in blocking buffer.

-

Incubate the cells with the diluted secondary antibody for 1 hour at room temperature, protected from light.

-

Wash the cells three times with PBS for 5 minutes each.

-

-

Mounting and Imaging:

-

Mount the coverslips onto microscope slides using mounting medium.

-

Image the cells using a fluorescence microscope with appropriate filters for Sulfo-Cy5 (Excitation: ~646 nm, Emission: ~662 nm).

-

Visualizing Workflows with Graphviz

Glycoprotein Labeling Workflow

Caption: Workflow for site-specific labeling of glycoproteins with this compound.

Indirect Immunofluorescence Workflow

Caption: Workflow for indirect immunofluorescence staining using a this compound conjugate.

Flow Cytometry Analysis of Cell Surface Glycoproteins

Caption: Experimental workflow for labeling and analyzing cell surface glycoproteins via flow cytometry.

References

- 1. glyco-alberta.ca [glyco-alberta.ca]

- 2. help.lumiprobe.com [help.lumiprobe.com]

- 3. benchchem.com [benchchem.com]

- 4. Glycoprotein Labeling and Detection: Novel Click Chemistry-based Applications for gel Electrophoresis, Flow Cytometry and Fluorescence Microscopy | Technology Networks [technologynetworks.com]

Sulfo-Cy5 hydrazide vs. non-sulfonated Cy5 hydrazide explained

An In-depth Technical Guide to Sulfo-Cy5 Hydrazide vs. Non-Sulfonated Cy5 Hydrazide

Introduction

Cyanine 5 (Cy5) is a far-red fluorescent dye that has become an indispensable tool in biological research and diagnostics. Its emission in the 660-670 nm range minimizes autofluorescence from biological samples, enabling high signal-to-noise ratios in imaging and detection assays. The hydrazide functional group (-NH-NH₂) is a carbonyl-reactive moiety, designed to specifically and covalently react with aldehydes and ketones.[1][2][3] This reaction forms a stable hydrazone bond, making Cy5 hydrazide derivatives exceptionally useful for labeling biomolecules that contain or can be modified to contain carbonyl groups.[4][5]

The most common application is the targeted labeling of glycoproteins. The cis-diol groups in the sugar moieties of glycoproteins can be gently oxidized using sodium periodate (NaIO₄) to generate reactive aldehydes, which then serve as a conjugation site for the hydrazide dye. This method is particularly advantageous for labeling antibodies, as the glycosylation sites are often located in the Fc region, far from the antigen-binding site, thus preserving the antibody's function.

This guide provides a detailed comparison of the two principal forms of Cy5 hydrazide: sulfonated (Sulfo-Cy5) and non-sulfonated (Cy5), focusing on their chemical differences, practical implications, and experimental considerations for researchers, scientists, and drug development professionals.

The Core Difference: Impact of Sulfonation

The fundamental distinction between this compound and its non-sulfonated counterpart lies in the presence of one or more sulfonic acid groups (-SO₃⁻) on the dye's core structure. This seemingly minor chemical modification has profound consequences on the dye's physical properties and handling, directly influencing experimental design.

Solubility and Buffer Compatibility

-

This compound: The negatively charged sulfonate groups render the dye highly soluble in water. This allows for conjugation reactions to be performed in entirely aqueous buffers without the need for organic co-solvents. This is a critical advantage when working with sensitive proteins or biomolecules that may denature or precipitate in the presence of solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

-

Non-sulfonated Cy5 Hydrazide: Lacking these hydrophilic groups, standard Cy5 hydrazide exhibits low solubility in water. To achieve labeling in an aqueous environment, the dye must first be dissolved in a small amount of a polar organic solvent (e.g., DMSO or DMF) before being added to the biomolecule solution. While effective for many robust proteins and oligonucleotides, this requirement introduces a potential variable that could impact sensitive targets.

Aggregation Properties

The sulfonate groups also serve to decrease the tendency of dye molecules to aggregate in aqueous solutions. This is particularly important when aiming for a high degree of labeling on a biomolecule, as aggregation can lead to fluorescence quenching and inaccurate quantification. This compound's resistance to aggregation promotes brighter, more reliable conjugates.

Purification

The high water solubility of this compound simplifies the removal of unreacted dye after the labeling reaction, especially when using dialysis. The unbound sulfonated dye is easily dialyzed away, whereas the more hydrophobic non-sulfonated dye may be more difficult to remove completely from the protein conjugate. For both dyes, purification via gel filtration or spin columns is effective.

Quantitative Data Summary

While spectral properties like excitation and emission maxima are nearly identical between the two forms, their physical properties differ significantly. The following table summarizes their key quantitative characteristics.

| Property | This compound | Non-sulfonated Cy5 Hydrazide | Source(s) |

| Excitation Maximum (λex) | ~646 nm | ~646 nm | |

| Emission Maximum (λem) | ~662 nm | ~662 nm | |

| Molar Extinction Coefficient | ~250,000 cm⁻¹M⁻¹ | ~250,000 cm⁻¹M⁻¹ | |

| Quantum Yield (Φ) | High (~0.2) | ~0.2 | |

| Molecular Weight | ~656.8 g/mol | ~569.6 g/mol | |

| Aqueous Solubility | High | Low | |

| Required Co-Solvent | None | DMSO or DMF |

Visualized Workflows and Mechanisms

Reaction Mechanism: Hydrazone Formation

The reaction proceeds via a nucleophilic attack of the hydrazide on the carbonyl carbon of an aldehyde or ketone, forming a tetrahedral intermediate. This is followed by the elimination of a water molecule to yield the stable hydrazone linkage. The reaction is most efficient at a slightly acidic to neutral pH (pH 5-7).

Caption: Reaction of a carbonyl (aldehyde/ketone) with Cy5 hydrazide to form a stable hydrazone bond.

Experimental Workflow: Glycoprotein Labeling

The general procedure for labeling a glycoprotein, such as an antibody, involves an initial oxidation step to create aldehyde groups, followed by the conjugation reaction with the hydrazide dye and subsequent purification.

Caption: General experimental workflow for labeling glycoproteins using hydrazide chemistry.

Logical Comparison: Sulfo- vs. Non-sulfonated Cy5 Hydrazide

This diagram provides a clear visual summary of the key distinctions and shared features to guide dye selection.

Caption: Key differences and similarities between Sulfo- and non-sulfonated Cy5 hydrazide.

Experimental Protocols

The following is a generalized protocol for labeling a glycoprotein (e.g., an antibody at 5 mg/mL) with Cy5 hydrazide. Note: Optimal conditions, including dye-to-protein ratios and incubation times, should be determined empirically for each specific application.

Materials

-

Glycoprotein solution (e.g., antibody in a suitable buffer like PBS, pH 7.4)

-

Oxidation Buffer: 0.1 M Sodium Acetate, pH 5.5

-

Sodium meta-periodate (NaIO₄)

-

Quenching Reagent (e.g., glycerol or ethylene glycol)

-

Cy5 Hydrazide (Sulfo- or Non-sulfonated)

-

Labeling Buffer (same as Oxidation Buffer or PBS, pH 7.4)

-

Anhydrous DMSO or DMF (for non-sulfonated dye only)

-

Purification: Desalting column (e.g., Sephadex G-25) or spin column

Step 1: Oxidation of Glycoprotein

This step generates reactive aldehyde groups from cis-diols in sugar moieties.

-

Buffer exchange the glycoprotein into Oxidation Buffer (0.1 M Sodium Acetate, pH 5.5).

-

Prepare a fresh solution of sodium periodate in Oxidation Buffer. The final concentration can range from 1 mM (for selective oxidation of sialic acids) to 20 mM (for broader oxidation).

-

Add the periodate solution to the protein solution. For example, add 1 volume of 20 mM periodate to 1 volume of a 5 mg/mL protein solution.

-

Incubate the reaction for 5-30 minutes on ice or at room temperature, protected from light.

-

Stop the reaction and remove excess periodate immediately by passing the solution through a desalting column pre-equilibrated with the chosen Labeling Buffer. The oxidized glycoprotein is now ready for labeling.

Step 2: Conjugation with Cy5 Hydrazide

-

Prepare Dye Stock Solution:

-

For this compound: Dissolve the dye directly in the Labeling Buffer to a concentration of 10-50 mM.

-

For Non-sulfonated Cy5 Hydrazide: Dissolve the dye in anhydrous DMSO or DMF to a concentration of 10-50 mM.

-

-

Labeling Reaction:

-

Add the prepared dye stock solution to the oxidized glycoprotein solution. A common starting point is a 20- to 50-fold molar excess of dye over protein.

-

If using the non-sulfonated dye, ensure the final concentration of organic solvent does not exceed 10-15% of the total reaction volume to minimize protein denaturation.

-

Incubate the reaction for 2 hours to overnight at room temperature, protected from light, with gentle mixing.

-

Step 3: Purification of the Labeled Protein

-

After incubation, remove unreacted hydrazide dye from the labeled protein conjugate.

-

Apply the reaction mixture to a desalting or gel filtration column (e.g., G-25) pre-equilibrated with a desired storage buffer (e.g., PBS, pH 7.4).

-

Collect the fractions containing the labeled protein, which will elute first as the high molecular weight component. The free dye will elute later.

-

The purified conjugate is now ready for characterization (e.g., measuring the degree of labeling via UV-Vis spectrophotometry) and downstream applications.

Conclusion and Recommendations

The choice between this compound and non-sulfonated Cy5 hydrazide is primarily dictated by the properties of the biomolecule being labeled and the experimental constraints.

-

Choose this compound when:

-

Working with sensitive proteins or enzymes that are incompatible with organic solvents.

-

The experimental protocol requires a purely aqueous reaction environment.

-

Purification will be performed by dialysis.

-

A high degree of labeling is desired, and minimizing aggregation is critical.

-

-

Choose Non-sulfonated Cy5 Hydrazide when:

-

The target biomolecule (e.g., robust antibodies, oligonucleotides) is tolerant to small amounts of DMSO or DMF.

-

Cost is a significant consideration, as non-sulfonated versions can sometimes be more economical.

-

A more hydrophobic probe is desired for specific applications, though this is less common for hydrazide labeling.

-

References

Methodological & Application

Application Notes: Sulfo-Cy5 Hydrazide for Glycoprotein Labeling

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycosylation is a critical post-translational modification that plays a pivotal role in a myriad of biological processes, including cell-cell recognition, signaling, and immune responses. The study of glycoproteins, proteins adorned with complex carbohydrate structures (glycans), is therefore essential for understanding health and disease. Sulfo-Cy5 hydrazide is a water-soluble, far-red fluorescent dye that offers a robust and specific method for labeling glycoproteins.[1][2] This dye contains a hydrazide functional group that reacts specifically with aldehyde groups, which can be selectively introduced into the glycan moieties of glycoproteins through mild oxidation.[1][3][4] This site-specific labeling approach is particularly advantageous as it typically does not interfere with the protein's biological activity, making it an invaluable tool for various applications in research and drug development. These applications include fluorescence microscopy, flow cytometry, in vivo imaging, and other bioanalytical assays.

This compound's high water solubility, a result of its sulfonate groups, makes it ideal for labeling biomolecules in aqueous environments. Its spectral properties, with an excitation maximum around 646 nm and an emission maximum around 662 nm, place it in the far-red region of the spectrum, minimizing background fluorescence from biological samples.

This document provides a detailed protocol for the labeling of glycoproteins using this compound, guidance on experimental optimization, and examples of its application.

Principle of the Reaction

The labeling of glycoproteins with this compound is a two-step process:

-

Oxidation: The cis-diol groups present in the sugar residues of the glycoprotein (e.g., sialic acid) are oxidized using a mild oxidizing agent, most commonly sodium periodate (NaIO₄). This reaction cleaves the carbon-carbon bond of the diol, generating reactive aldehyde groups.

-

Hydrazone Formation: The hydrazide group of the Sulfo-Cy5 molecule nucleophilically attacks the newly formed aldehyde groups on the glycoprotein, forming a stable covalent hydrazone bond. This reaction is efficient and specific, ensuring that the fluorescent label is attached to the glycan portion of the protein.

Experimental Protocols

This section details the necessary materials and step-by-step procedures for labeling glycoproteins with this compound.

Materials and Reagents

-

Purified Glycoprotein (e.g., antibody, recombinant protein)

-

This compound

-

Sodium Periodate (NaIO₄)

-

Reaction Buffer: 0.1 M Sodium Acetate, pH 5.5

-

Labeling Buffer: Phosphate-Buffered Saline (PBS), pH 7.4

-

Quenching Solution: 1 M Glycerol or Ethylene Glycol

-

Desalting Column (e.g., Sephadex G-25)

-

Anhydrous Dimethyl Sulfoxide (DMSO) for preparing this compound stock solution

Protocol 1: Oxidation of Glycoprotein

This protocol describes the generation of aldehyde groups on the glycoprotein.

-

Prepare the Glycoprotein Solution: Dissolve the glycoprotein in the Reaction Buffer to a final concentration of 1-5 mg/mL.

-

Prepare the Oxidizing Agent: Prepare a fresh solution of 20 mM sodium periodate in the Reaction Buffer. Protect this solution from light.

-

Initiate Oxidation: Add the sodium periodate solution to the glycoprotein solution. A typical starting point is a 10-fold molar excess of periodate to protein.

-

Incubate: Incubate the reaction mixture for 20-30 minutes at room temperature, protected from light.

-

Quench the Reaction: Stop the oxidation by adding the Quenching Solution to a final concentration of 10-20 mM. Incubate for 10 minutes at room temperature.

-

Purify the Oxidized Glycoprotein: Remove excess periodate and quenching agent by passing the solution through a desalting column pre-equilibrated with Labeling Buffer.

Protocol 2: Labeling with this compound

This protocol details the conjugation of the fluorescent dye to the oxidized glycoprotein.

-

Prepare this compound Stock Solution: Dissolve this compound in anhydrous DMSO to create a 10-50 mM stock solution.

-

Initiate Labeling Reaction: Add the this compound stock solution to the purified oxidized glycoprotein solution. A 20- to 50-fold molar excess of the dye to the protein is a common starting point.

-

Incubate: Incubate the reaction for 2-4 hours at room temperature, protected from light. The reaction can also be performed overnight at 4°C.

-

Purify the Labeled Glycoprotein: Remove unconjugated this compound by passing the reaction mixture through a desalting column pre-equilibrated with PBS, pH 7.4. Collect the fractions containing the labeled protein.

Data Presentation

The efficiency of glycoprotein labeling can be influenced by several factors. The following table provides hypothetical data to illustrate the effect of varying reaction conditions on the Degree of Labeling (DOL), which is the average number of dye molecules conjugated to each protein molecule.

| Parameter | Condition 1 | Condition 2 | Condition 3 | Condition 4 |

| NaIO₄ Concentration | 1 mM | 10 mM | 10 mM | 20 mM |

| Dye:Protein Molar Ratio | 20:1 | 20:1 | 50:1 | 50:1 |

| Incubation Time (Labeling) | 2 hours | 2 hours | 4 hours | 4 hours |

| Resulting DOL | 1.5 | 3.2 | 5.8 | 7.1 |

Note: This data is for illustrative purposes. Optimal conditions should be determined empirically for each specific glycoprotein and experimental setup.

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the this compound labeling protocol.

Caption: Workflow for glycoprotein labeling with this compound.

Chemical Reaction

The diagram below depicts the chemical transformation occurring during the labeling process.

References

Application Notes and Protocols: A Step-by-Step Guide to Antibody Conjugation with Sulfo-Cy5 Hydrazide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The conjugation of antibodies to fluorescent dyes is a cornerstone technique in biological research and diagnostics, enabling the visualization and tracking of target antigens in a wide array of applications, including immunofluorescence, flow cytometry, and in vivo imaging.[1][2] Sulfo-Cy5, a water-soluble, far-red fluorescent dye, is an excellent choice for antibody labeling due to its high photostability, bright fluorescence, and minimal background autofluorescence in biological specimens.[1][3]

This guide provides a detailed protocol for the site-specific conjugation of Sulfo-Cy5 hydrazide to antibodies. Unlike NHS ester-based chemistry that targets primary amines (e.g., lysine residues) which can be present in the antigen-binding site, hydrazide chemistry targets carbohydrate moieties located in the Fc region of the antibody.[4] This site-specific approach involves the oxidation of the sugar groups to create aldehyde functionalities, which then react with the hydrazide group of the dye. This method helps to ensure that the antigen-binding capability of the antibody remains uncompromised, resulting in uniformly labeled and highly active conjugates.

Principle of the Method

The conjugation process is a two-step procedure:

-

Oxidation: The carbohydrate chains on the Fc region of the antibody are gently oxidized using sodium meta-periodate (NaIO₄) to generate reactive aldehyde groups.

-

Conjugation: The aldehyde groups on the oxidized antibody react with the hydrazide moiety of this compound to form a stable hydrazone bond.

This method offers a significant advantage by directing the conjugation away from the antigen-binding (Fab) fragments, thereby preserving the antibody's immunoreactivity.

Materials and Reagents

-

Purified Antibody (IgG) free of amine-containing buffers (e.g., Tris) and stabilizers (e.g., BSA).

-

This compound

-

Sodium meta-periodate (NaIO₄)

-

Ethylene Glycol

-

Sodium Acetate Buffer (0.1 M, pH 5.5)

-

Phosphate Buffered Saline (PBS, pH 7.2-7.4)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Desalting columns (e.g., Sephadex G-25)

-

Spectrophotometer (e.g., NanoDrop)

Experimental Protocols

Part 1: Antibody Preparation and Oxidation

This initial phase focuses on preparing the antibody and creating reactive aldehyde groups for conjugation.

1.1. Antibody Buffer Exchange:

-

If the antibody is in a buffer containing primary amines (e.g., Tris) or other interfering substances, it must be exchanged into 0.1 M Sodium Acetate Buffer (pH 5.5). This can be achieved through dialysis or by using a desalting column.

-

The final antibody concentration should be adjusted to 2-10 mg/mL for optimal reaction efficiency.

1.2. Preparation of Sodium Periodate Solution:

-

Immediately before use, prepare a fresh solution of sodium meta-periodate in 0.1 M Sodium Acetate Buffer (pH 5.5). A typical final concentration for the reaction is 10-20 mM.

-

Protect the solution from light.

1.3. Oxidation Reaction:

-

Add the freshly prepared sodium meta-periodate solution to the antibody solution.

-

Incubate the reaction mixture for 30-60 minutes at room temperature in the dark with gentle agitation.

1.4. Quenching the Reaction:

-

To stop the oxidation, add ethylene glycol to a final concentration of 10-15 mM.

-

Incubate for 10 minutes at room temperature to quench any unreacted periodate.

1.5. Purification of Oxidized Antibody:

-

Immediately purify the oxidized antibody from the excess periodate and byproducts using a desalting column (e.g., Sephadex G-25) pre-equilibrated with PBS (pH 7.2-7.4). This step is crucial to prevent unwanted side reactions.

Part 2: Conjugation of this compound to the Antibody

This part describes the reaction between the activated antibody and the fluorescent dye.

2.1. Preparation of this compound Stock Solution:

-

Dissolve this compound in anhydrous DMSO to create a 10 mg/mL stock solution. This should be prepared immediately before use.

2.2. Conjugation Reaction:

-

Add the this compound stock solution to the purified, oxidized antibody solution. A 10 to 50-fold molar excess of the dye to the antibody is a good starting point, though the optimal ratio should be determined empirically.

-

Incubate the reaction for 1-2 hours at room temperature in the dark with gentle shaking.

Part 3: Purification of the Antibody-Dye Conjugate

This final stage separates the labeled antibody from unreacted dye.

3.1. Removal of Unreacted Dye:

-

Purify the antibody-dye conjugate from the reaction mixture using a desalting column (e.g., Sephadex G-25) equilibrated with PBS (pH 7.2-7.4).

-

Collect the colored fractions, which contain the Sulfo-Cy5 labeled antibody. The labeled antibody will elute first, followed by the smaller, unreacted dye molecules.

Characterization of the Conjugate

After purification, it is essential to characterize the conjugate to determine its concentration and the degree of labeling.

4.1. Spectrophotometric Analysis:

-

Measure the absorbance of the purified conjugate at 280 nm (for the antibody) and ~646 nm (the absorbance maximum for Sulfo-Cy5).

4.2. Calculation of Protein Concentration and Degree of Labeling (DOL):

-

The protein concentration can be calculated using the Beer-Lambert law, correcting for the absorbance of the dye at 280 nm.

-

Correction Factor (CF) for Sulfo-Cy5 at 280 nm: ~0.05

-

Protein Concentration (mg/mL) = [A₂₈₀ - (A₆₄₆ × CF)] / ε_protein (where ε_protein is the extinction coefficient of the antibody at 280 nm, typically ~1.4 for IgG per mg/mL).

-

-

The Degree of Labeling (DOL), which is the average number of dye molecules per antibody, is calculated as follows:

-

DOL = (A₆₄₆ × ε_protein) / [(A₂₈₀ - (A₆₄₆ × CF)) × ε_dye] (where ε_dye for Sulfo-Cy5 is ~271,000 M⁻¹cm⁻¹).

-

-

An optimal DOL for most antibodies is typically between 2 and 10.

Data Presentation

Table 1: Key Parameters for Antibody Conjugation

| Parameter | Recommended Value | Notes |

| Antibody Concentration | 2-10 mg/mL | Higher concentrations improve reaction efficiency. |

| Oxidation Buffer | 0.1 M Sodium Acetate, pH 5.5 | Optimal pH for periodate oxidation. |

| Periodate Concentration | 10-20 mM | May require optimization based on antibody. |

| Oxidation Time | 30-60 minutes | Protect from light during incubation. |

| Conjugation Buffer | PBS, pH 7.2-7.4 | Standard physiological buffer. |

| Dye:Antibody Molar Ratio | 10:1 to 50:1 | Starting point for optimization. |

| Conjugation Time | 1-2 hours | At room temperature, protected from light. |

| Optimal Degree of Labeling (DOL) | 2 - 10 | Balances signal strength and antibody function. |

Table 2: Spectral Properties of Sulfo-Cy5

| Property | Wavelength/Value |

| Maximum Excitation (λ_max) | ~646 nm |

| Maximum Emission (λ_em) | ~662 nm |

| Molar Extinction Coefficient (ε) | ~271,000 cm⁻¹M⁻¹ |

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Low Degree of Labeling (DOL) | Insufficient oxidation. | Increase periodate concentration or reaction time. |

| Low antibody concentration. | Concentrate the antibody to >2 mg/mL. | |

| Inefficient conjugation. | Optimize the molar ratio of hydrazide to antibody. | |

| High Background Staining | Presence of unreacted dye. | Ensure thorough purification using a desalting column. |

| Loss of Antibody Activity | Over-oxidation of the antibody. | Reduce the periodate concentration or reaction time. |

Visualization of Workflow and Chemistry

Caption: Workflow for site-specific antibody conjugation.

Caption: Chemical pathway of hydrazide conjugation.

References

Application Note: Detection of Cell Surface Carbohydrates using Sulfo-Cy5 Hydrazide

Introduction